molecular formula C5H5N3O B1283474 3-Aminopyrazine-2-carbaldehyde CAS No. 32710-14-8

3-Aminopyrazine-2-carbaldehyde

Cat. No.: B1283474
CAS No.: 32710-14-8
M. Wt: 123.11 g/mol
InChI Key: OWUMNLRPYPXBIO-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H5N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and an aldehyde group at the second position on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyrazine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 3-aminopyrazine-2-carboxylic acid methyl ester using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at low temperatures (around -78°C) . The reaction proceeds smoothly, yielding the desired aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions using readily available reagents and standard organic synthesis techniques. The use of DIBAL-H and THF is common in both laboratory and industrial settings due to their efficiency and reliability.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various electrophiles can be used to substitute the amino group under appropriate conditions.

Major Products:

    Oxidation: 3-Aminopyrazine-2-carboxylic acid.

    Reduction: 3-Aminopyrazine-2-methanol.

    Substitution: Depending on the electrophile, various substituted pyrazine derivatives can be formed.

Scientific Research Applications

3-Aminopyrazine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminopyrazine-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. By inhibiting this enzyme, these compounds exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis .

Comparison with Similar Compounds

  • 3-Aminopyrazine-2-carboxamide
  • 3-Aminopyrazine-2-carboxylic acid
  • 3-Methylpyrazine-2-carbaldehyde
  • 5-Aminopyrazine-2-carbaldehyde hydrochloride

Comparison: 3-Aminopyrazine-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrazine ring This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, such as 3-aminopyrazine-2-carboxamide, which lacks the aldehyde group, or 3-methylpyrazine-2-carbaldehyde, which lacks the amino group

Biological Activity

3-Aminopyrazine-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5_5H5_5N3_3O
  • CAS Number : 15274931

The compound features a pyrazine ring with an amino group at position 3 and a formyl group at position 2, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has shown that derivatives of 3-aminopyrazine, including this compound, exhibit significant antimicrobial properties. A study evaluated various N-substituted derivatives for their activity against several bacterial strains and fungi:

  • Antimycobacterial Activity : The compound demonstrated notable activity against Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC) of 12.5 µg/mL for one of its derivatives (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide) .
  • Antibacterial Activity : The compound's derivatives showed increased antibacterial activity correlating with the length of the carbon side chain in alkyl derivatives. Notably, phenyl and alkyl derivatives were effective, while benzyl derivatives were not .
  • Antifungal Activity : All structural subtypes exhibited antifungal properties, particularly against Candida albicans and Trichophyton interdigitale .

Cytotoxicity

The cytotoxic effects of this compound derivatives were evaluated using the HepG2 liver cancer cell line. Among the tested compounds, only specific derivatives exhibited significant cytotoxicity, indicating potential for cancer therapeutic applications .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

  • Inhibition of Mycobacterial Growth : The active form of pyrazinamide (a related compound), pyrazinoic acid (POA), disrupts mycobacterial membrane potential and inhibits fatty acid synthesis .
  • Antioxidant Properties : Some studies suggest that these compounds may also act as antioxidants, helping to mitigate oxidative stress in cells .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound and its derivatives:

Activity Type Target Organism/Cell Line MIC/Cytotoxicity Notable Findings
AntimycobacterialMycobacterium tuberculosis12.5 µg/mLEffective against Mtb; structure-dependent activity
AntibacterialVarious bacteriaVariesAlkyl derivatives showed increased activity
AntifungalCandida albicansVariesActive against multiple fungal strains
CytotoxicityHepG2 liver cancer cellsVariesOnly specific derivatives showed significant cytotoxicity

Study on Antimicrobial Efficacy

A comprehensive study evaluated a series of N-substituted 3-aminopyrazine derivatives for their antimicrobial efficacy. The results indicated that modifications at the carboxamide moiety significantly influenced both antibacterial and antifungal activities. Notably, compounds with longer alkyl chains exhibited enhanced efficacy against both bacterial and fungal pathogens .

Evaluation of Cytotoxic Effects

In another investigation focused on anticancer potential, certain derivatives were tested against HepG2 cells. This study highlighted the selective cytotoxicity of specific compounds, suggesting that structural modifications could optimize therapeutic effects while minimizing toxicity to normal cells .

Properties

IUPAC Name

3-aminopyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUMNLRPYPXBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570874
Record name 3-Aminopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32710-14-8
Record name 3-Amino-2-pyrazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32710-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3-aminopyrazine methanol, 6.3 g (0.05 mol) and manganese dioxide (38.0 g) in 400 mL of chloroform is stirred at room temperature for two hours and the resulting solid is filtered off. The filtrate is evaporated to dryness which gives the desired product as a yellow crystalline solid, (5.00 g, 82% yield) having a melting point 110°-114° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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400 mL
Type
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Quantity
38 g
Type
catalyst
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

Methyl-3-aminopyrazine-2-carboxylate (11 g) was dissolved in THF and cooled to −78° C. Diisobutylaluminum hydride (1M in hexanes, 250 mL) was added, and the reaction stirred at −78° C. for 4 hours. The reaction was then warmed to 0° C. for one hour before being quenched slowly by addition of 1M hydrochloric acid. Ethyl acetate was added and the layers separated. The organic layer was dried over magnesium sulfate, filtered and concentrated. The residue was triturated in hexanes to afford title compound (3.0 g, 34%).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Aminopyrazine-2-carbaldehyde in pteridine synthesis?

A1: this compound serves as a crucial starting material for synthesizing 4-unsubstituted pteridines []. The research demonstrates its successful conversion into 2-amino-3-dimethoxymethylpyrazine, which then undergoes various acylations. These acylated derivatives are further hydrolyzed and cyclized to yield diverse pteridine derivatives, highlighting the compound's versatility in accessing this important class of heterocycles.

Q2: How is this compound synthesized according to the study?

A2: The research highlights the successful synthesis of this compound by oxidizing 2-amino-3-hydroxymethylpyrazine []. Interestingly, attempts to obtain the compound through the reduction of other related compounds like 3-aminopyrazine-2-carbonitrile proved unsuccessful. This highlights the importance of specific synthetic routes in organic chemistry.

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